molecular formula C15H24N4O4 B15185530 3,7-Dihydro-1-(5,6-dihydroxyhexyl)-7-methyl-3-propyl-1H-purine-2,6-dione CAS No. 86257-05-8

3,7-Dihydro-1-(5,6-dihydroxyhexyl)-7-methyl-3-propyl-1H-purine-2,6-dione

Cat. No.: B15185530
CAS No.: 86257-05-8
M. Wt: 324.38 g/mol
InChI Key: KIKUMDXGNKMERN-UHFFFAOYSA-N
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Description

3,7-Dihydro-1-(5,6-dihydroxyhexyl)-7-methyl-3-propyl-1H-purine-2,6-dione is a chemical compound with the molecular formula C15H24N4O4 and a molecular weight of 324.38 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a fundamental component of nucleic acids.

Chemical Reactions Analysis

3,7-Dihydro-1-(5,6-dihydroxyhexyl)-7-methyl-3-propyl-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structural similarity to nucleotides makes it a candidate for studying DNA and RNA interactions.

    Medicine: It may have potential therapeutic applications due to its purine structure, which is common in many biologically active molecules.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3,7-Dihydro-1-(5,6-dihydroxyhexyl)-7-methyl-3-propyl-1H-purine-2,6-dione is not well-documented. given its purine structure, it may interact with enzymes and receptors involved in nucleotide metabolism and signaling pathways. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3,7-Dihydro-1-(5,6-dihydroxyhexyl)-7-methyl-3-propyl-1H-purine-2,6-dione include other purine derivatives such as:

    Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory therapies. These compounds share the purine core structure but differ in their functional groups, leading to unique properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

CAS No.

86257-05-8

Molecular Formula

C15H24N4O4

Molecular Weight

324.38 g/mol

IUPAC Name

1-(5,6-dihydroxyhexyl)-7-methyl-3-propylpurine-2,6-dione

InChI

InChI=1S/C15H24N4O4/c1-3-7-18-13-12(17(2)10-16-13)14(22)19(15(18)23)8-5-4-6-11(21)9-20/h10-11,20-21H,3-9H2,1-2H3

InChI Key

KIKUMDXGNKMERN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCCCC(CO)O)N(C=N2)C

Origin of Product

United States

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